![molecular formula C6H4ClN3 B1418797 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 90994-17-5](/img/structure/B1418797.png)
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an intermediate pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . It is a white crystalline solid, soluble in organic solvents .
Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is not detailed in the retrieved papers.Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions . The specific chemical reactions involving 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine are not detailed in the retrieved papers.Scientific Research Applications
Anticancer Activity
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives have been synthesized and tested for their anticancer properties . These compounds, particularly when chlorine atoms are positioned at the 4 and 6 spots, have shown promising results against several human cancer cell lines . For instance, certain derivatives exhibited significant cytotoxic effects against MCF7 breast cancer cells, with IC50 values outperforming the standard drug doxorubicin .
Kinase Inhibition
These derivatives have also been identified as potential multi-targeted kinase inhibitors . They have been compared to known tyrosine kinase inhibitors like sunitinib and have shown to inhibit enzymes such as EGFR, Her2, VEGFR2, and CDK2 with considerable potency . This suggests their potential use in targeted cancer therapies.
Apoptosis Induction
Research indicates that 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives can act as apoptosis inducers . They have been observed to increase the activity of proapoptotic proteins and downregulate anti-apoptotic proteins, leading to programmed cell death in cancer cells .
Cell Cycle Arrest
These compounds have been associated with causing cell cycle arrest at the G1/S phase in cancer cells, which is a crucial step in preventing the proliferation of cancer cells .
DNA Fragmentation
Certain derivatives have been noted to significantly increase the percentage of fragmented DNA in treated cancer cells, which is indicative of effective apoptotic activity .
Pharmaceutical Intermediates
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a valuable pharmaceutical intermediate . It is particularly useful in the synthesis of kinase inhibitors that are employed in disease treatment .
Mechanism of Action
Target of Action
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine primarily targets Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis . It also exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The compound interacts with its targets, leading to a series of changes. The molecular docking study showed promising binding affinities of the compound against Bcl2 anti-apoptotic protein . It also revealed similar binding interactions between the compound and the four enzymes (EGFR, Her2, VEGFR2, and CDK2), as observed with sunitinib .
Biochemical Pathways
The compound affects several biochemical pathways. At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . This indicates that the compound influences the apoptotic pathway, leading to cell death .
Result of Action
The compound has shown promising cytotoxic effects against various cancer cell lines . It was found to increase the activity of Caspase 8 and BAX , while the activity of Bcl2 was greatly decreased . The compound also caused cell cycle arrest at the G1/S phase and induced the apoptotic death of cells . Furthermore, the percentage of fragmented DNA was significantly increased in treated cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Future Directions
properties
IUPAC Name |
6-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOTRGDQKVOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672061 | |
Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
90994-17-5 | |
Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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